Chamigrenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

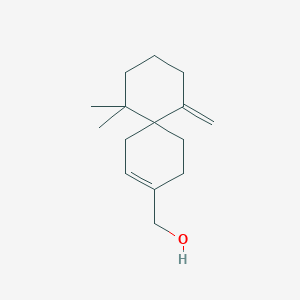

Chamigrenol is a sesquiterpene compound with the molecular formula C15H24O. It is known for its potential as a potent Na+/K+ ATPase inhibitor and antimicrobial agent. This compound has shown significant inhibitory activities against Gram-positive and Gram-negative bacteria, except Escherichia coli .

Mechanism of Action

Target of Action

Chamigrenol primarily targets the Na+/K+ ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes, including nerve impulse transmission and muscle contraction.

Mode of Action

This compound acts as an inhibitor of the Na+/K+ ATPase . It binds to the enzyme and inhibits its activity, leading to disruption of the ion balance across the cell membrane. The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is reported to be 15.9 μg/mL .

Biochemical Pathways

The inhibition of Na+/K+ ATPase by this compound affects the ion transport across the cell membrane . This disruption can lead to a variety of downstream effects, depending on the specific cell type and physiological context.

Result of Action

This compound shows strong inhibitory activities against Gram-positive and Gram-negative bacteria , except Escherichia coli, with MIC (Minimum Inhibitory Concentration) values of 50 µg/mL . This suggests that this compound could potentially be used as an antimicrobial agent.

Biochemical Analysis

Biochemical Properties

Chamigrenol interacts with the Na+/K±ATPase, a crucial enzyme involved in maintaining the electrochemical gradient across the cell membrane . By inhibiting this enzyme, this compound can affect the transport of sodium and potassium ions across the cell membrane, which may influence various biochemical reactions within the cell .

Cellular Effects

The inhibition of Na+/K±ATPase by this compound can have significant effects on cellular processes. For instance, it can disrupt ion homeostasis, potentially affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the Na+/K±ATPase . This interaction inhibits the enzyme’s activity, disrupting the normal flow of sodium and potassium ions across the cell membrane

Metabolic Pathways

Given its role as a Na+/K±ATPase inhibitor, it may influence pathways related to ion transport and homeostasis

Transport and Distribution

It is likely that its interaction with Na+/K±ATPase influences its localization within the cell

Subcellular Localization

Given its interaction with Na+/K±ATPase, it may be localized to the cell membrane where this enzyme is typically found

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chamigrenol typically involves the extraction from natural sources, particularly from plants belonging to the Cupressaceae family, such as Thujopsis dolabrata. The extraction process includes the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The compound is stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .

Chemical Reactions Analysis

Types of Reactions

Chamigrenol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities and properties.

Scientific Research Applications

Chamigrenol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactions.

Biology: Investigated for its antimicrobial properties against various bacterial strains.

Medicine: Potential development as a therapeutic agent due to its Na+/K+ ATPase inhibitory activity.

Industry: Used in the development of antimicrobial coatings and preservatives

Comparison with Similar Compounds

Similar Compounds

Chamigrenal: (C15H22O)

15-Dihydroepioxylubimin: (C15H26O3)

3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one: (C15H24O4)

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one: (C15H24O3)

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: (C15H24O3)

Uniqueness

Chamigrenol is unique due to its potent Na+/K+ ATPase inhibitory activity and its broad-spectrum antimicrobial properties. Unlike some similar compounds, this compound shows strong inhibitory activities against both Gram-positive and Gram-negative bacteria, making it a promising candidate for antimicrobial development .

Biological Activity

Chamigrenol, a sesquiterpene compound, has garnered attention for its promising biological activities, particularly as a potential Na+/K+ ATPase inhibitor and antimicrobial agent. This article provides a detailed overview of the biological activity of this compound, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified under sesquiterpenes, which are known for their diverse biological activities. Its chemical structure contributes to its interaction with biological targets, particularly enzymes involved in cellular processes. The compound is identified by the CAS number 19822-80-1.

Na+/K+ ATPase Inhibition

this compound has been identified as a potent inhibitor of Na+/K+ ATPase, an essential enzyme that maintains cellular ion balance. The IC50 value for this compound is reported to be 15.9 µg/mL , indicating significant inhibitory activity against this target . This inhibition can lead to altered cellular homeostasis and may have implications in treating conditions related to ion imbalance.

Antimicrobial Activity

this compound exhibits strong antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Preliminary studies have shown that it can effectively inhibit the growth of various pathogenic strains . The compound's ability to disrupt microbial cell membranes or inhibit vital enzymatic processes is likely responsible for its antimicrobial efficacy.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results are summarized in Table 1 below:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings highlight this compound's potential as an effective antimicrobial agent, particularly against resistant strains of bacteria.

Hepatoprotective Effects

In addition to its antimicrobial properties, this compound has been investigated for hepatoprotective effects. A study involving human liver carcinoma cells (HepG2) demonstrated that this compound could protect against acetaminophen-induced cytotoxicity. The survival rates of HepG2 cells treated with this compound at concentrations of 10 µM were significantly higher compared to untreated controls.

| Treatment | Survival Rate (%) |

|---|---|

| Control | 100 |

| Acetaminophen (APAP) | 38.7 |

| This compound (10 µM) | 55.2 |

Properties

IUPAC Name |

(5,5-dimethyl-1-methylidenespiro[5.5]undec-9-en-9-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-12-5-4-8-14(2,3)15(12)9-6-13(11-16)7-10-15/h6,16H,1,4-5,7-11H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYCZOOGHMAZED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(=C)C12CCC(=CC2)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action for chamigrenol's Na+/K+-ATPase inhibitory activity?

A: While the paper [] confirms that this compound exhibits inhibitory activity against Na+/K+-ATPase, it does not delve into the specific mechanism of action. Further research is needed to determine how this compound interacts with the enzyme and disrupts its function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.